molecular formula C22H23N3O2 B246259 N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide

Cat. No. B246259
M. Wt: 361.4 g/mol
InChI Key: NAZLDZHUTVEKPJ-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide, also known as BPF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPF belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide is not fully understood. However, it has been proposed that N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide acts as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and a serotonin 5-HT2A receptor antagonist. N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity. Additionally, N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has been found to increase the levels of antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Advantages and Limitations for Lab Experiments

N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been found to exhibit low toxicity and good bioavailability. However, N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide research. One potential direction is to further investigate the mechanisms of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide and its effects on various neurotransmitter systems. Another direction is to explore the potential use of N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide.

Synthesis Methods

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide involves the reaction between 4-(4-benzylpiperazin-1-yl)aniline and furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide.

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H23N3O2/c26-22(21-7-4-16-27-21)23-19-8-10-20(11-9-19)25-14-12-24(13-15-25)17-18-5-2-1-3-6-18/h1-11,16H,12-15,17H2,(H,23,26)

InChI Key

NAZLDZHUTVEKPJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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